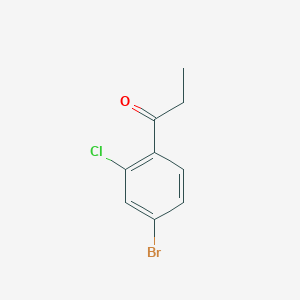

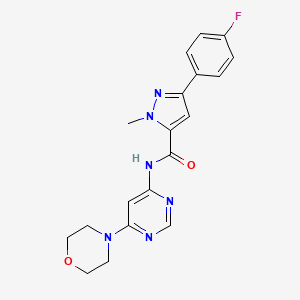

![molecular formula C16H8F9N3O2 B2546890 N'-[4,6-bis(trifluoromethyl)pyridine-2-carbonyl]-3-(trifluoromethyl)benzohydrazide CAS No. 1092345-45-3](/img/structure/B2546890.png)

N'-[4,6-bis(trifluoromethyl)pyridine-2-carbonyl]-3-(trifluoromethyl)benzohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of pyridine-containing compounds has been explored in various studies. For instance, a novel pyridine-containing aromatic dianhydride monomer was synthesized through a multi-step process involving nitro displacement, acidic hydrolysis, and cyclodehydration . This monomer was then used to create a series of new polyimides with pyridine moieties in the main chain, demonstrating the versatility of pyridine-based compounds in polymer synthesis. Similarly, the synthesis of N'2,N'6-bis(benzylidene) pyridine-2,6-dicarbohydrazide derivatives was achieved, and these compounds were characterized using techniques such as 1H NMR, Mass Spectroscopy, and Infrared Spectroscopy . These studies highlight the diverse synthetic routes and characterizations possible for pyridine derivatives.

Molecular Structure Analysis

The molecular structure of pyridine derivatives has been a subject of interest in several studies. For example, the crystal structures of N'2,N'6-bis(benzylidene) pyridine-2,6-dicarbohydrazide derivatives were determined using X-ray single-crystal diffraction analysis . These structures revealed that the compounds crystallize in monoclinic systems with varying space groups and lattice parameters, indicating the influence of substituents on the overall molecular conformation. Additionally, the ligand structure of a tridentate pyridine derivative was found to be stabilized through intermolecular C-H...N interactions .

Chemical Reactions Analysis

The reactivity of pyridine derivatives has been explored in the context of their ability to form complexes. For instance, a tridentate ligand based on pyridine was able to form an octahedral copper complex, which was further stabilized by water- and BF4-mediated hydrogen bonds . This demonstrates the potential of pyridine derivatives to participate in coordination chemistry, which can be exploited for various applications, including photoluminescence studies where the ligand's fluorescence was quenched upon complexation .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine-containing polymers have been thoroughly investigated. The polyimides derived from the synthesized pyridine-containing dianhydride monomer exhibited good solubility in aprotic amide solvents and cresols, excellent thermal stability with high glass transition temperatures and weight loss temperatures, and outstanding mechanical properties with significant tensile strengths and elongations at breakage . These properties make them suitable for high-performance applications where thermal and mechanical stability is crucial.

Scientific Research Applications

Luminescent and Magnetic Properties

Functionalized lanthanide(III) complexes constructed from azobenzene derivatives and β-diketone ligands, including compounds similar to N'-[4,6-bis(trifluoromethyl)pyridine-2-carbonyl]-3-(trifluoromethyl)benzohydrazide, exhibit notable luminescent and magnetic properties. These complexes are structurally characterized and display photoluminescence as well as reversible trans-to-cis photoisomerization. This dual functionality paves the way for developing materials with potential applications in optical data storage, sensors, and luminescent probes (Lin et al., 2017).

Material Synthesis and Properties

Aromatic poly(pyridinium salt)s synthesized from bis[pyrylium tetrafluoromethanesulfonate (triflate)] and aromatic diamines demonstrate significant improvements in terms of solubility, thermal stability, and mechanical properties. These materials, deriving from pyridine-based structures, could be solution cast into tough thin films with applications in electronics and materials science, highlighting their potential in creating new polymeric materials (Huang et al., 2000).

Pharmaceutical Research

Compounds structurally related to this compound have been explored for their biological activities, including their use in synthesizing heterocyclic compounds with potential antibacterial, anti-inflammatory, and anti-allergic activities. This underscores the compound's relevance in medicinal chemistry, offering a scaffold for developing new therapeutic agents (El-Salam & Abdulla, 2008).

Catalysis

In the realm of catalysis, bis(imino)pyridine iron complexes, which share structural motifs with this compound, have been identified as efficient catalysts for the hydrosilylation of aldehydes and ketones. These findings indicate the compound's potential utility in facilitating selective and high-yield chemical transformations, crucial for industrial chemistry and synthesis (Tondreau et al., 2008).

Ionic Liquids and Solubility

Research into the solubility of gases in ionic liquids, including those based on pyridinium structures similar to the compound , reveals the influence of anion type on gas solubility. This highlights the compound's potential application in designing new ionic liquids for gas separation technologies, carbon capture, and storage (Anthony et al., 2005).

Mechanism of Action

Target of Action

The specific targets of this compound are currently unknown. Compounds with trifluoromethyl groups are often used in pharmaceuticals and agrochemicals, suggesting that they may interact with a variety of biological targets .

Mode of Action

Without specific information, it’s difficult to determine the exact mode of action of this compound. The trifluoromethyl group is known to significantly affect the biological activities of compounds, potentially influencing their interaction with biological targets .

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown. Trifluoromethyl-containing compounds are often involved in a variety of biological processes due to their unique physicochemical properties .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. The presence of trifluoromethyl groups can influence these properties, as they can affect the lipophilicity and stability of the compound .

Result of Action

The specific molecular and cellular effects of this compound are currently unknown. Trifluoromethyl-containing compounds can exhibit a wide range of biological activities, depending on their specific structure and targets .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. The trifluoromethyl group is known for its high stability, which may influence how the compound behaves in different environments .

Future Directions

The demand for TFMP derivatives has been increasing steadily in the last 30 years . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . In addition, the agricultural research community faces the challenge of producing pesticides that not only prevent crop losses caused by parasites but also protect human populations from the spread of diseases such as malaria, dengue fever, or the Zika virus, all of which are carried by mosquitoes .

properties

IUPAC Name |

4,6-bis(trifluoromethyl)-N'-[3-(trifluoromethyl)benzoyl]pyridine-2-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8F9N3O2/c17-14(18,19)8-3-1-2-7(4-8)12(29)27-28-13(30)10-5-9(15(20,21)22)6-11(26-10)16(23,24)25/h1-6H,(H,27,29)(H,28,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLVIDKAHERFIIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NNC(=O)C2=NC(=CC(=C2)C(F)(F)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8F9N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

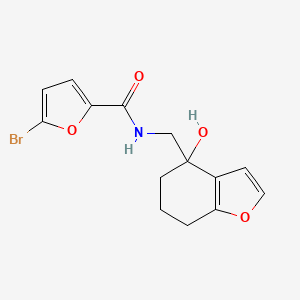

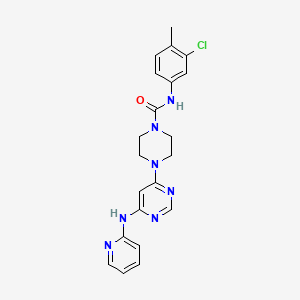

![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2546807.png)

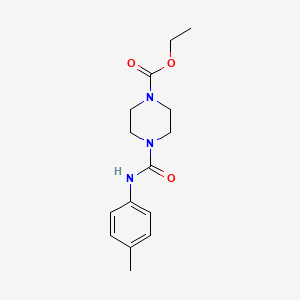

![methyl 1-[(2-chlorophenyl)methyl]-4-nitro-1H-pyrazole-3-carboxylate](/img/structure/B2546812.png)

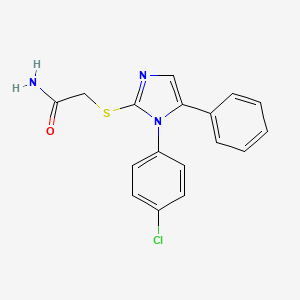

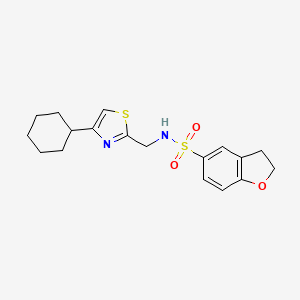

![2-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B2546817.png)

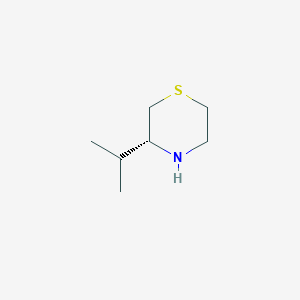

![2-Chloro-N-[1-(1,2-thiazol-5-yl)ethyl]propanamide](/img/structure/B2546821.png)

![3-(2,6-dichlorophenyl)-5-methyl-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B2546824.png)

![5,6,7,8-tetrahydropyrrolo[3,2-c]azepin-4(1H)-one](/img/structure/B2546828.png)